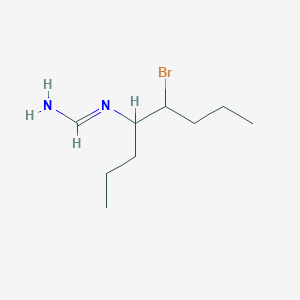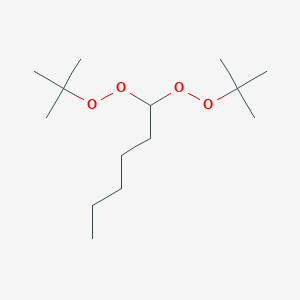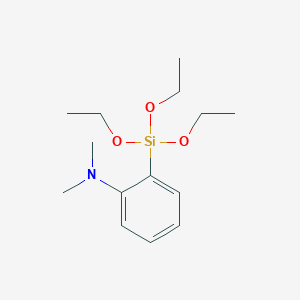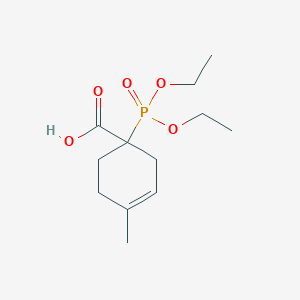
N'-(5-bromooctan-4-yl)methanimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(5-bromooctan-4-yl)methanimidamide is a chemical compound that belongs to the class of amides It is characterized by the presence of a bromine atom attached to an octane chain, which is further connected to a methanimidamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(5-bromooctan-4-yl)methanimidamide typically involves the reaction of 5-bromo-4-octanone with methanimidamide. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are optimized to ensure high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of N’-(5-bromooctan-4-yl)methanimidamide may involve large-scale synthesis using automated reactors. The process is designed to be efficient and cost-effective, with stringent quality control measures in place to ensure the consistency and reliability of the final product.
化学反応の分析
Types of Reactions
N’-(5-bromooctan-4-yl)methanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as hydroxide ions or amines are used under basic conditions.
Major Products Formed
Oxidation: Corresponding oxides and carboxylic acids.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N’-(5-bromooctan-4-yl)methanimidamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N’-(5-bromooctan-4-yl)methanimidamide involves its interaction with specific molecular targets. The bromine atom and the methanimidamide group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways and exerting its effects.
類似化合物との比較
Similar Compounds
- N’-(5-chlorooctan-4-yl)methanimidamide
- N’-(5-fluorooctan-4-yl)methanimidamide
- N’-(5-iodooctan-4-yl)methanimidamide
Uniqueness
N’-(5-bromooctan-4-yl)methanimidamide is unique due to the presence of the bromine atom, which imparts distinct chemical properties such as higher reactivity and specific binding interactions. Compared to its analogs with different halogens, the bromine-containing compound may exhibit different biological activities and chemical behaviors.
特性
| 90304-12-4 | |
分子式 |
C9H19BrN2 |
分子量 |
235.16 g/mol |
IUPAC名 |
N'-(5-bromooctan-4-yl)methanimidamide |
InChI |
InChI=1S/C9H19BrN2/c1-3-5-8(10)9(6-4-2)12-7-11/h7-9H,3-6H2,1-2H3,(H2,11,12) |
InChIキー |
RWXCEKWKFRICFX-UHFFFAOYSA-N |
正規SMILES |
CCCC(C(CCC)Br)N=CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[2-(Aminomethyl)phenyl]ethan-1-amine](/img/structure/B14353528.png)
![2-Methyl-N-[1-(phenylsulfanyl)-3-(trimethylsilyl)prop-2-yn-1-yl]aniline](/img/structure/B14353548.png)

